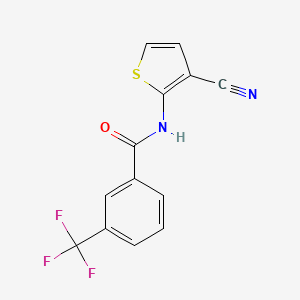

N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide

Description

N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide (CAS: 338777-37-0) is a benzamide derivative featuring a thiophene ring substituted with a cyano group at the 3-position and a trifluoromethyl (-CF₃) group attached to the benzamide core at the 3-position. Its molecular formula is C₁₃H₇F₃N₂OS, with a molar mass of 296.27 g/mol .

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2OS/c14-13(15,16)10-3-1-2-8(6-10)11(19)18-12-9(7-17)4-5-20-12/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHDGSRSUIPFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Formation of the Benzamide Core: The benzamide core can be synthesized through an amidation reaction involving a suitable amine and an acid chloride.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced using suitable reducing agents to form corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide core with a trifluoromethyl group and a thiophene ring substituted with a cyano group. The synthesis typically involves several key steps:

- Formation of the Thiophene Ring : Achieved through cyclization reactions involving precursors such as 1,4-diketones.

- Introduction of the Cyano Group : This is accomplished via nucleophilic substitution using cyanating agents.

- Formation of the Benzamide Core : Synthesized through amidation reactions involving suitable amines and acid chlorides.

- Introduction of the Trifluoromethyl Group : This is done using nucleophilic substitution with trifluoromethylating agents .

Medicinal Chemistry

N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide has shown potential as a building block for pharmaceuticals. Its derivatives may exhibit therapeutic effects due to their ability to interact with specific molecular targets, such as enzymes or receptors. For example, compounds derived from benzamide structures have been studied for their inhibitory effects on histone deacetylases, which are crucial in cancer therapy .

Materials Science

The compound's unique electronic and optical properties make it suitable for developing advanced materials. Its derivatives can be utilized in creating conductive polymers and organic light-emitting diodes (OLEDs), contributing to innovations in electronic devices .

Biological Research

In biological studies, this compound serves as a probe for investigating molecular interactions and biological processes. Its derivatives have been evaluated for anti-inflammatory properties and other biological activities, making them candidates for further exploration in drug development .

Case Study 1: Anti-Inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound derivatives through molecular docking studies. The results indicated that these compounds could act as potential inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory responses. This suggests avenues for developing new anti-inflammatory drugs based on this chemical structure .

Case Study 2: Synthesis of Novel Derivatives

Research demonstrated the synthesis of various derivatives from this compound through reaction with different electrophiles. The resulting compounds were characterized by spectroscopic methods, confirming their structures and paving the way for further biological evaluation .

Table 1: Synthesis Pathways of this compound

| Step | Reaction Type | Reagents Used | Outcome |

|---|---|---|---|

| 1 | Cyclization | 1,4-Diketone | Formation of thiophene ring |

| 2 | Nucleophilic Substitution | Cyanating agent | Introduction of cyano group |

| 3 | Amidation | Amine + Acid chloride | Formation of benzamide core |

| 4 | Nucleophilic Substitution | Trifluoromethylating agent | Introduction of trifluoromethyl group |

Table 2: Biological Activities of Derivatives

Mechanism of Action

The mechanism by which N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. In materials science, the compound’s unique electronic and optical properties may be exploited to develop advanced materials with specific functionalities.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Group Prevalence : The -CF₃ group is common in pesticidal compounds (e.g., Flutolanil, Cyprofuram) due to its metabolic stability and lipophilicity, which enhance bioavailability .

Heterocyclic Variations: The target compound’s 3-cyanothiophene distinguishes it from analogs like Flutolanil (isopropoxy-phenyl) or Cyprofuram (chlorophenyl).

Physicochemical and Electronic Properties

- Lipophilicity: The trifluoromethyl group increases lipophilicity (logP ~2.5–3.5 estimated), comparable to Flutolanil (logP ~3.8) . The cyano group may slightly reduce logP relative to purely hydrocarbon-substituted analogs.

Research Findings and Data Gaps

- Synthetic Routes: The compound is likely synthesized via amide coupling between 3-(trifluoromethyl)benzoic acid and 3-cyanothiophen-2-amine, analogous to methods in .

- Crystallographic Data: No crystal structure is reported in the evidence, but tools like Mercury CSD could predict packing patterns or intermolecular interactions.

- Activity Data : Specific biological data (IC₅₀, EC₅₀) are absent in the evidence, necessitating further studies to compare efficacy with Flutolanil or Cyprofuram.

Biological Activity

N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a cyanothiophene moiety and a trifluoromethyl group attached to a benzamide structure. Its synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring : Starting from appropriate precursors, the thiophene ring is synthesized through cyclization reactions.

- Introduction of the Cyano Group : This is achieved via nucleophilic substitution reactions.

- Amide Bond Formation : The final step involves coupling the thiophene derivative with a benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

This compound interacts with various biological targets, including enzymes and receptors, modulating their activity through binding interactions. The specific pathways involved can lead to:

- Enzyme Inhibition : Potentially inhibiting enzymes related to cancer and inflammation.

- Receptor Modulation : Influencing receptor activity that may affect signaling pathways critical for cellular functions .

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Anticancer Activity : Studies have shown promising results in inhibiting cancer cell proliferation through various mechanisms .

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests potential therapeutic uses in treating inflammatory diseases .

Case Studies and Research Findings

- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, with IC50 values indicating potent activity .

- Enzyme Inhibition Assays : The compound was tested against several enzymes implicated in disease processes. Results revealed effective inhibition, particularly against histone deacetylases (HDACs), which are critical in cancer progression .

- Inflammation Models : In animal models of inflammation, administration of this compound led to reduced markers of inflammation, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide | Isopropylsulfonyl group | Enzyme inhibition, anticancer |

| N-(3-cyanothiophen-2-yl)-4-tert-butylbenzamide | Tert-butyl group | Antimicrobial properties |

| N-(3-cyanothiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide | Diethylsulfamoyl group | Anti-inflammatory effects |

This table highlights how variations in functional groups can influence the biological activities of these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide, and how are intermediates validated?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with coupling a substituted thiophene derivative (e.g., 3-cyanothiophen-2-amine) with 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., using triethylamine or NaOH as a catalyst). Key intermediates are validated using thin-layer chromatography (TLC) and -NMR to confirm functional group incorporation. For example, the final benzamide linkage is confirmed by characteristic amide proton signals at δ 8.2–8.5 ppm in -NMR .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation involves spectroscopic techniques:

- FTIR : Confirms the presence of cyano (~2220 cm), amide carbonyl (~1670 cm), and trifluoromethyl groups (~1150–1250 cm).

- -/-NMR : Assigns protons and carbons in the thiophene and benzamide moieties.

- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., m/z 339.05 for [M+H]).

- X-ray crystallography may resolve ambiguous stereoelectronic effects in crystalline forms .

Q. What in vitro assays are used to screen the biological activity of this compound?

- Methodological Answer : Initial screening focuses on cytotoxicity (e.g., MTT assay in cancer cell lines like HeLa or MCF-7) and antimicrobial activity (e.g., broth microdilution against S. aureus or E. coli). Dose-response curves (IC) are generated, with comparisons to structurally related analogs (e.g., N-(3-cyanothiophen-2-yl)-4-(isopropylsulfonyl)benzamide) to assess substituent effects on potency .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and cyano groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzamide ring, directing electrophilic substitutions to the thiophene moiety. Computational studies (DFT) can model charge distribution, while experimental kinetic studies (e.g., Suzuki-Miyaura coupling) quantify reactivity. For example, the cyano group enhances thiophene’s π-deficient character, favoring Pd-catalyzed couplings at the 5-position .

Q. How can contradictory bioactivity data between similar benzamide derivatives be resolved?

- Methodological Answer : Discrepancies (e.g., higher potency in cancer cells but lower antimicrobial activity) require:

- Structure-Activity Relationship (SAR) analysis : Systematic substitution (e.g., replacing trifluoromethyl with isopropylsulfonyl) to isolate functional group contributions.

- Target-specific assays : Evaluate binding affinity to kinases (e.g., EGFR) or bacterial enzymes (e.g., dihydrofolate reductase) using SPR or fluorescence polarization.

- Metabolic stability studies : Assess cytochrome P450 interactions to rule out off-target effects .

Q. What strategies optimize the synthetic yield of this compound?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Catalyst screening : Pd(PPh) for coupling steps increases efficiency.

- Temperature control : Maintaining 60–80°C during amide bond formation reduces side reactions.

- Purification : Column chromatography with gradient elution (hexane:EtOAc) isolates the product in >85% purity. Process analytical technology (PAT) monitors reaction progression in real-time .

Q. What mechanisms underlie its anticancer activity, and how are they validated?

- Methodological Answer : Mechanistic studies include:

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms programmed cell death.

- Western blotting : Measures caspase-3/9 activation and Bcl-2/Bax ratios.

- Kinase inhibition profiling : High-throughput screens (e.g., KinomeScan) identify targets like JAK2 or Aurora kinases.

- In vivo xenograft models : Tumor volume reduction in mice correlates with in vitro data, while immunohistochemistry validates target modulation .

Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?

- Methodological Answer : Strategies include:

- Prodrug design : Esterification of the amide group to enhance membrane permeability.

- Nanocarrier systems : Liposomal encapsulation improves circulation time.

- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., CYP3A4-mediated oxidation) to guide structural modifications.

- Caco-2 assays : Predict intestinal absorption and efflux transporter interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.